molecular formula C12H16N2O3 B13436560 Hexobarbital-D3

Hexobarbital-D3

Cat. No.: B13436560
M. Wt: 239.29 g/mol
InChI Key: UYXAWHWODHRRMR-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexobarbital-D3 is a deuterated form of hexobarbital, a barbiturate derivative known for its hypnotic and sedative effects. Hexobarbital was widely used in the mid-20th century as an anesthetic for surgeries and as a short-acting hypnotic for general use. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of hexobarbital due to the presence of deuterium atoms, which can provide more detailed insights through mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexobarbital can be synthesized by reacting cyclohex-1-enyl 2-cyanopropanoate with guanidine and sodium methylate. This reaction forms a hexobarbital sodium intermediate, which can then be methylated with dimethyl sulfate to yield hexobarbital . The deuterated form, Hexobarbital-D3, is synthesized similarly, but with deuterated reagents to incorporate deuterium atoms into the final product.

Industrial Production Methods

Industrial production of hexobarbital involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. The deuterated version, this compound, follows a similar production pathway but requires specialized deuterated reagents, which can be more costly and require careful handling to prevent contamination with non-deuterated compounds .

Chemical Reactions Analysis

Types of Reactions

Hexobarbital-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated metabolites, alcohol derivatives, and various substituted barbiturates, depending on the specific reagents and conditions used .

Scientific Research Applications

Hexobarbital-D3 is used extensively in scientific research due to its deuterium labeling, which allows for more precise tracking in metabolic studies. Some key applications include:

Mechanism of Action

Hexobarbital-D3 exerts its effects by binding to a distinct site on the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor. This binding increases the duration for which the chloride ion channel remains open, enhancing the inhibitory effect of GABA in the central nervous system. This results in sedative and hypnotic effects, making hexobarbital effective as an anesthetic and sedative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexobarbital-D3 is unique due to its deuterium labeling, which provides advantages in research applications, particularly in mass spectrometry. The deuterium atoms make it easier to distinguish this compound from other compounds and its non-deuterated counterpart, allowing for more accurate studies of its pharmacokinetics and metabolism .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

239.29 g/mol

IUPAC Name

5-(cyclohexen-1-yl)-1-methyl-5-(trideuteriomethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H16N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h6H,3-5,7H2,1-2H3,(H,13,15,17)/i1D3

InChI Key

UYXAWHWODHRRMR-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2

Canonical SMILES

CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.